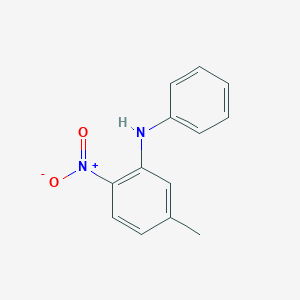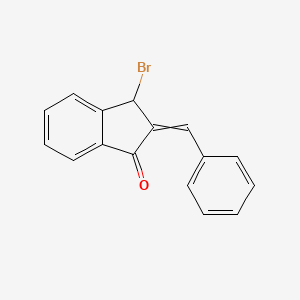
1H-INDEN-1-ONE,3-BROMO-2,3-DIHYDRO-2-(PHENYLMETHYLENE)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-INDEN-1-ONE,3-BROMO-2,3-DIHYDRO-2-(PHENYLMETHYLENE)- is a chemical compound belonging to the class of indanones Indanones are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry
Preparation Methods
The synthesis of 1H-INDEN-1-ONE,3-BROMO-2,3-DIHYDRO-2-(PHENYLMETHYLENE)- typically involves a Knoevenagel condensation reaction. This reaction is carried out by condensing 3-bromoindan-1-one with benzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually conducted under reflux conditions in a suitable solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography .
Chemical Reactions Analysis
1H-INDEN-1-ONE,3-BROMO-2,3-DIHYDRO-2-(PHENYLMETHYLENE)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield the corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Scientific Research Applications
1H-INDEN-1-ONE,3-BROMO-2,3-DIHYDRO-2-(PHENYLMETHYLENE)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in organic reactions.
Mechanism of Action
The mechanism of action of 1H-INDEN-1-ONE,3-BROMO-2,3-DIHYDRO-2-(PHENYLMETHYLENE)- involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines and the NF-κB/MAPK signaling pathway . Its antibacterial activity is due to the disruption of bacterial cell membranes and inhibition of essential bacterial enzymes .
Comparison with Similar Compounds
1H-INDEN-1-ONE,3-BROMO-2,3-DIHYDRO-2-(PHENYLMETHYLENE)- can be compared with other similar compounds such as:
2-Benzylidene-1-indanone: Lacks the bromine atom, which may affect its reactivity and biological activity.
2-Benzylidene-3-(cyclohexylamino)indan-1-one: Contains a cyclohexylamino group instead of a bromine atom, which can alter its chemical properties and applications.
2-Benzylidene-3-oxobutanamide: Contains an oxobutanamide group, which provides different biological activities and applications.
The uniqueness of 1H-INDEN-1-ONE,3-BROMO-2,3-DIHYDRO-2-(PHENYLMETHYLENE)- lies in its bromine atom, which can participate in various substitution reactions, making it a versatile compound for synthetic and research purposes.
Properties
Molecular Formula |
C16H11BrO |
|---|---|
Molecular Weight |
299.16 g/mol |
IUPAC Name |
2-benzylidene-3-bromo-3H-inden-1-one |
InChI |
InChI=1S/C16H11BrO/c17-15-12-8-4-5-9-13(12)16(18)14(15)10-11-6-2-1-3-7-11/h1-10,15H |
InChI Key |
GOHRTUPYWQUEHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(C3=CC=CC=C3C2=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


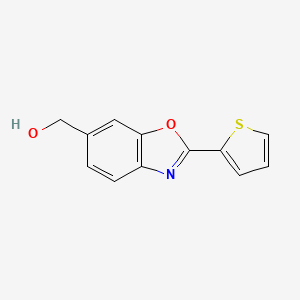
![N-[3-(Trimethoxysilyl)propyl]formamide](/img/structure/B8456204.png)
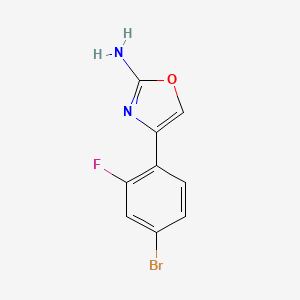
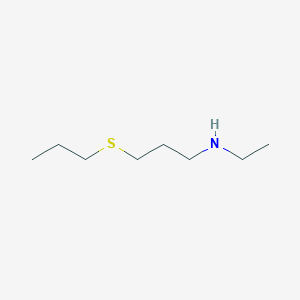
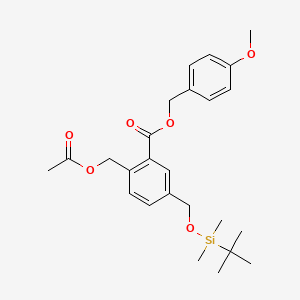
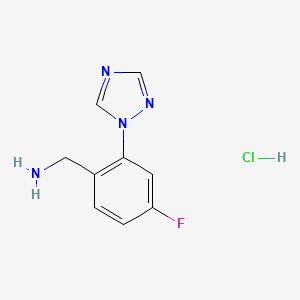
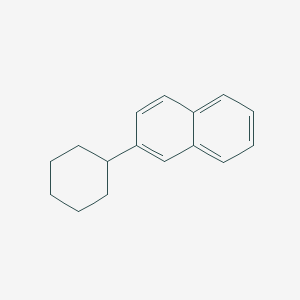
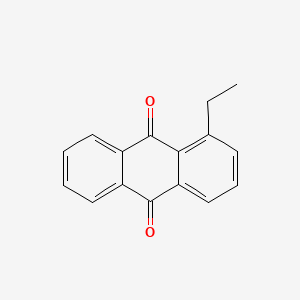
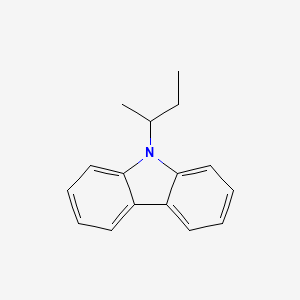
![3,7-dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B8456282.png)
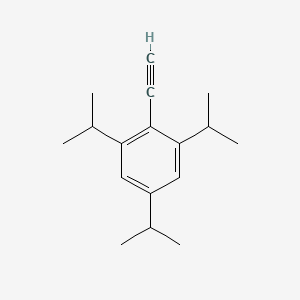
![1h-Pyrrolo[2,3-b]pyridine-5-carboxylic acid,1-[[5-(5-chloro-2-thienyl)-3-isoxazolyl]methyl]-2-[[[1-(1-methylethyl)-4-piperidinyl]amino]carbonyl]-,methyl ester](/img/structure/B8456287.png)
![[4-[(5-chloro-1H-indol-2-yl)sulfonyl]piperazin-1-yl]-(5-pyridin-4-ylpyrimidin-2-yl)methanone](/img/structure/B8456290.png)
